di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate
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Overview
Description
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate is a chemical compound that features a cyclohexene ring substituted with two tert-butyl carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of a cyclohexene derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process would involve techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarboxylate, while reduction could produce di-tert-butyl ((1S,2S)-cyclohexane-1,2-diyl)dicarbamate.
Scientific Research Applications
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups from unwanted reactions, allowing for selective modifications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl ((1S,2S)-cyclopentane-1,2-diyl)dicarbamate: Similar structure but with a cyclopentane ring instead of a cyclohexene ring.
Di-tert-butyl ethane-1,2-diyldicarbamate: Features an ethane backbone instead of a cyclohexene ring.
Di-tert-butyl butane-1,4-diyldicarbamate: Contains a butane backbone with carbamate groups at positions 1 and 4.
Uniqueness
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its cyclohexene ring, which provides rigidity and specific steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where selective protection and modification of functional groups are required.
Biological Activity
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate (CAS Number: 891831-15-5) is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H28N2O4
- Molecular Weight : 312.40 g/mol
- Structure : The compound features a cyclohexene core with two tert-butyl carbamate groups, which may influence its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The tert-butyl groups are known to enhance the stability and reactivity of the compound in biological systems. Studies suggest that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. The inhibition of cytochrome P450 enzymes has been observed in related compounds, suggesting a potential for drug-drug interactions or metabolic modulation .
- Cellular Protection : Research has shown that derivatives of carbamate compounds can protect cells from oxidative damage. For instance, similar compounds have been linked to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) through Nrf2 signaling pathways .
Table 1: Summary of Biological Activities
Case Study 2: Metabolic Stability
Research on similar structures indicates that modifications like the tert-butyl group can enhance metabolic stability by reducing susceptibility to oxidative metabolism. This aspect is crucial for developing therapeutic agents with prolonged efficacy and reduced side effects .
Properties
IUPAC Name |
tert-butyl N-[(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-8,11-12H,9-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBVWOZAKKWMOG-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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